Mecloxamine

描述

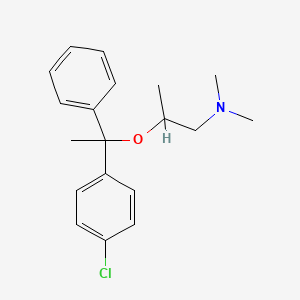

Structure

3D Structure

属性

CAS 编号 |

5668-06-4 |

|---|---|

分子式 |

C19H24ClNO |

分子量 |

317.9 g/mol |

IUPAC 名称 |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H24ClNO/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,15H,14H2,1-4H3 |

InChI 键 |

WILANEPAIMJUCP-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

规范 SMILES |

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

其他CAS编号 |

5668-06-4 |

Pictograms |

Irritant |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Mecloxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mecloxamine is an anticholinergic and antihistaminic agent that has been used in combination with other drugs for conditions such as headaches and migraines.[2][3] Its therapeutic effects are primarily attributed to its ability to antagonize the actions of acetylcholine and histamine at their respective receptors. Understanding the precise mechanism of action at a molecular level is crucial for drug development professionals and researchers exploring its therapeutic potential and off-target effects.

Primary Mechanisms of Action

Anticholinergic Activity: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is believed to be its antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This action leads to a reduction in smooth muscle contraction, glandular secretions, and other parasympathetic responses, which underlies its use as a sedative and antiemetic.

Antihistaminic Activity: Histamine H1 Receptor Antagonism

This compound also functions as a histamine H1 receptor antagonist. By blocking the action of histamine at H1 receptors, it mitigates allergic and inflammatory responses, and contributes to its sedative effects, as H1 receptors in the central nervous system play a role in wakefulness.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or pA2 values) of this compound at muscarinic and histamine receptors are not extensively documented in publicly accessible literature. However, to provide a frame of reference, the following tables summarize such data for other antihistamines that also exhibit anticholinergic properties.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Selected Antihistamines

| Compound | Muscarinic Receptor Ki (nM) | Source |

| Mequitazine | 5.0 | [4] |

| Cyproheptazine | 38 | [4] |

| Clemastine | 38 | [4] |

| Diphenylpyraline | 38 | [4] |

| Promethazine | 38 | [4] |

| Homochlorcyclizine | 38 | [4] |

| Alimemazine | 38 | [4] |

| Mepyramine | 3,600 | [4] |

| Terfenadine | 3,600 | [4] |

| Metapyrilen | 3,600 | [4] |

| Azelastine | 30,000 | [4] |

| Hydroxyzine | 30,000 | [4] |

| Meclizine | 30,000 | [4] |

Disclaimer: This table presents data for other antihistamines to illustrate a range of affinities and does not represent data for this compound.

Table 2: Functional Antagonism (pA2) of Selected Antihistamines at the M3 Muscarinic Receptor

| Compound | pA2 Value | Source |

| Atropine | 9.4 ± 0.1 | [5] |

| 4-DAMP | 8.6 ± 0.1 | [5] |

| Desloratadine | 6.4 | [5] |

| Diphenhydramine | 6.2 ± 0.1 | [5] |

| Hydroxyzine | 4.8 ± 0.1 | [5] |

Disclaimer: This table presents data for other antihistamines and standard antagonists to provide context for functional potency and does not represent data for this compound.

Signaling Pathways

The antagonism of muscarinic M3 and histamine H1 receptors by this compound interrupts their respective downstream signaling cascades.

Caption: Muscarinic M3 Receptor Signaling Pathway and Point of this compound Antagonism.

Caption: Histamine H1 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize the mechanism of action of a compound like this compound.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize a tissue source rich in muscarinic receptors (e.g., bovine cerebral cortex) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic receptor antagonist (e.g., [³H]-quinuclidinyl benzilate), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: General Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay for Muscarinic Antagonism

Objective: To determine the functional potency (pA2) of this compound as a muscarinic receptor antagonist.

Methodology:

-

Tissue Preparation:

-

Isolate a smooth muscle tissue that contracts in response to muscarinic agonists (e.g., guinea pig ileum).

-

Mount the tissue in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Connect the tissue to an isometric force transducer to record contractions.

-

-

Functional Assay:

-

Allow the tissue to equilibrate until a stable baseline tension is achieved.

-

Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine) to establish a control response.

-

Wash the tissue and allow it to return to baseline.

-

Pre-incubate the tissue with a known concentration of this compound for a set period.

-

Generate a second cumulative concentration-response curve for the muscarinic agonist in the presence of this compound.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis:

-

Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

Determine the dose ratio for each concentration of this compound (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

-

Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.

-

Caption: General Workflow for an In Vitro Functional Antagonism Assay.

Conclusion

References

- 1. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. medkoo.com [medkoo.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Mecloxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the synthesis and purification of Mecloxamine, an anticholinergic agent with sedative and hypnotic properties. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. Detailed methodologies for a proposed synthesis route, purification protocols, and analytical characterization are presented. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.

Introduction

This compound, chemically known as 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl-1-propanamine, is a first-generation antihistamine belonging to the ethanolamine ether class. Its anticholinergic properties stem from its ability to act as an antagonist at muscarinic receptors. Historically, it has been explored for its therapeutic potential in managing conditions such as headaches and migraines, often in combination with other active pharmaceutical ingredients (APIs). Due to its specific pharmacological profile, the synthesis and purification of high-purity this compound are of significant interest for research and development purposes. This guide outlines a plausible and detailed synthetic pathway and purification strategy based on established principles of organic chemistry for this class of compounds.

Proposed Synthesis of this compound

While specific proprietary synthesis routes for this compound are not widely published, a logical and efficient pathway can be proposed based on the well-established synthesis of structurally similar diarylethoxyamine antihistamines. The proposed synthesis is a two-step process commencing with the Grignard reaction to form a key tertiary alcohol intermediate, followed by an etherification reaction.

Synthesis Pathway Overview

The synthesis initiates with the reaction of 4-chlorobenzophenone with a methylmagnesium halide Grignard reagent to yield 1-(4-chlorophenyl)-1-phenylethanol. This intermediate is then reacted with 2-(dimethylamino)-1-chloropropane to furnish this compound.

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethanol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.1 equivalents) and anhydrous diethyl ether.

-

Grignard Reagent Formation: A solution of methyl halide (e.g., methyl iodide or methyl bromide) (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the Grignard reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Addition of Ketone: A solution of 4-chlorobenzophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction and Quenching: The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-chlorophenyl)-1-phenylethanol.

Step 2: Synthesis of this compound (2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl-1-propanamine)

-

Alkoxide Formation: The crude 1-(4-chlorophenyl)-1-phenylethanol (1.0 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 1 hour.

-

Etherification: A solution of 2-(dimethylamino)-1-chloropropane (1.2 equivalents) in dry THF is added dropwise to the alkoxide solution. The reaction mixture is heated to reflux and maintained for 12-18 hours.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

Quantitative Data Summary

| Parameter | Step 1: Grignard Reaction | Step 2: Williamson Ether Synthesis | Overall |

| Reactant 1 | 4-chlorobenzophenone | 1-(4-chlorophenyl)-1-phenylethanol | - |

| Reactant 2 | Methylmagnesium halide | 2-(dimethylamino)-1-chloropropane | - |

| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | - |

| Reaction Time | 2-4 hours | 12-18 hours | - |

| Temperature | 0 °C to Room Temperature | Reflux | - |

| Theoretical Yield | - | - | Based on initial 4-chlorobenzophenone |

| Expected Yield (%) | 85-95% | 60-75% | 51-71% |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of acid-base extraction and crystallization is proposed. For higher purity, column chromatography can be employed.

Purification Workflow

Caption: Proposed purification workflow for this compound.

Detailed Purification Protocols

Protocol 3.2.1: Acid-Base Extraction

-

Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

-

Extract the organic solution with an aqueous solution of a mild acid (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

-

Basify the aqueous layer by the addition of a base (e.g., 1 M NaOH) to a pH > 10.

-

Extract the liberated this compound free base back into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3.2.2: Crystallization

-

Dissolve the this compound free base obtained from the acid-base extraction in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).

-

Slowly add a co-solvent in which this compound is poorly soluble (e.g., n-heptane or water) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 3.2.3: Column Chromatography (Optional)

For achieving very high purity, the material from the acid-base extraction can be subjected to column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small percentage of a basic modifier (e.g., triethylamine, 0.1-1%) to prevent tailing.

-

Elution: The column is loaded with the crude product and eluted with the solvent gradient. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Methods Summary

| Analytical Technique | Purpose | Expected Results |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Single spot with a specific Rf value. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak corresponding to this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Spectra consistent with the chemical structure of this compound. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of this compound. |

| Melting Point | Purity assessment | A sharp melting point range. |

Proposed HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220-230 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The proposed two-step synthesis is based on robust and well-understood chemical transformations. The purification protocols, incorporating acid-base extraction, crystallization, and optional column chromatography, are designed to yield high-purity material suitable for research and pharmaceutical development. The outlined analytical methods will ensure the structural integrity and purity of the final compound. This document serves as a valuable resource for scientists and researchers engaged in the synthesis of this compound and related diarylethoxyamine compounds.

Disclaimer

The synthesis and purification protocols described in this document are proposed based on established chemical principles and are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The authors do not guarantee the yields or purity of the final product and are not liable for any damages or injuries resulting from the use of this information.

Mecloxamine: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation antihistamine with significant anticholinergic, antiemetic, sedative, and hypnotic properties. Its therapeutic effects, primarily in the management of migraine and headache in combination therapies, are attributed to its action on the central and peripheral nervous systems. This document provides an in-depth technical overview of the biological activity of this compound, its molecular targets, and the signaling pathways it modulates. Quantitative data for the structurally similar compound meclizine are provided to offer a comparative context for receptor affinity. Detailed experimental protocols for assessing its activity and diagrams of the key signaling pathways are included to support further research and drug development efforts.

Core Biological Activities and Primary Targets

This compound's pharmacological profile is defined by its antagonism of two key receptor types:

-

Histamine H1 Receptors: As a potent H1 antagonist, this compound blocks the effects of histamine, a key mediator in allergic reactions and a neurotransmitter in the central nervous system. This action is central to its antiemetic and sedative effects.[1][2] First-generation antihistamines like this compound readily cross the blood-brain barrier, leading to central nervous system effects such as drowsiness.[3]

-

Muscarinic Acetylcholine Receptors: this compound exhibits significant anticholinergic activity by blocking muscarinic receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[4][5] This blockade contributes to its antiemetic, sedative, and hypnotic properties and can also lead to characteristic side effects like dry mouth and blurred vision.[4][6]

The combined antihistaminic and anticholinergic actions of this compound make it particularly effective in conditions like motion sickness and vertigo-associated nausea, where both histamine and acetylcholine signaling pathways in the vestibular system are implicated.[7][8]

Quantitative Analysis of Receptor Binding

| Compound | Target Receptor | Assay Type | Value | Units | Reference |

| Meclizine | Histamine H1 (H1R) | Radioligand Binding (Ki) | 0.1 | µM | [9] |

Signaling Pathways

Antiemetic Signaling Pathway

The antiemetic effect of this compound is primarily mediated through its inhibitory action on the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the brainstem, which in turn signal to the vomiting center (nucleus tractus solitarius).

Caption: Antiemetic signaling pathway and points of this compound intervention.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound at its primary targets. These are based on standard methodologies in pharmacology and should be optimized for specific experimental conditions.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the H1 receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for H1 receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in H1 receptors (e.g., guinea pig cerebellum) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable H1-selective radioligand (e.g., [3H]mepyramine), and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled H1 antagonist).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for Anticholinergic Activity

This protocol assesses the functional antagonism of this compound at muscarinic receptors by measuring its ability to inhibit acetylcholine-induced smooth muscle contraction.

Workflow Diagram:

Caption: Workflow for anticholinergic functional assay.

Methodology:

-

Tissue Preparation: Isolate a section of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution, aerated with carbogen and maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Control Response: Generate a cumulative concentration-response curve to a muscarinic agonist like acetylcholine or carbachol to establish the baseline contractile response.

-

Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a known concentration of this compound for a predetermined period.

-

Antagonist Challenge: In the continued presence of this compound, repeat the cumulative concentration-response curve to the muscarinic agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A competitive antagonist like this compound will cause a parallel rightward shift of the curve. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.

Conclusion

This compound exerts its primary therapeutic effects through the dual antagonism of histamine H1 and muscarinic acetylcholine receptors. This mechanism underlies its utility as an antiemetic, sedative, and hypnotic agent. While direct quantitative binding data for this compound is sparse, the activity of its structural analog, meclizine, suggests significant affinity for these receptors. The provided experimental protocols offer a framework for the further quantitative characterization of this compound's pharmacological profile, which is essential for optimizing its therapeutic applications and understanding its potential side effects. The elucidation of its interactions with key signaling pathways in the central nervous system will continue to be a valuable area of research for the development of novel therapeutics for nausea, vomiting, and vestibular disorders.

References

- 1. How Do Antiemetic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]

- 2. The Ultimate Guide to Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]

- 3. PathWhiz [pathbank.org]

- 4. droracle.ai [droracle.ai]

- 5. medkoo.com [medkoo.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 8. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Mecloxamine: A Technical Review of its Pharmacology and Therapeutic Potential

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is an anticholinergic and antihistaminic agent with sedative and antiemetic properties.[1] It is primarily utilized in combination with other active pharmaceutical ingredients, such as caffeine, ergotamine, and acetaminophen, for the management of headaches and migraines.[2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, pharmacological effects, and the methodologies used to characterize similar compounds. While specific quantitative data for this compound, such as binding affinities and detailed pharmacokinetic profiles, are not extensively available in publicly accessible literature, this paper aims to provide a thorough understanding of its core pharmacological principles by examining the broader context of its drug classes. This guide also presents detailed experimental protocols for assessing anticholinergic and antihistaminic activities and visualizes the key signaling pathways involved.

Introduction

This compound is a compound of interest due to its distinct pharmacological profile, characterized by its anticholinergic, antihistaminic, mildly sedative, and antiemetic effects.[1] Its primary clinical application has been as a component of multi-drug formulations for the treatment of migraine headaches.[2] The therapeutic rationale for its inclusion in these formulations is based on its ability to modulate the parasympathetic nervous system and histamine-mediated pathways, which are implicated in the pathophysiology of migraines.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of this compound are sparse, some basic information has been reported.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄ClNO | [3] |

| Molecular Mass | 317.155 g/mol | [1] |

| CAS Number (Free Base) | 5668-06-4 | [1] |

| CAS Number (Citrate) | 56050-03-4 | [4] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the basic chemical and physical identifiers for this compound.

Pharmacology

Mechanism of Action

This compound's pharmacological effects are attributed to its antagonist activity at two primary receptor types: muscarinic acetylcholine receptors and histamine H1 receptors.

3.1.1. Anticholinergic Activity: Muscarinic Receptor Antagonism

This compound is classified as an anticholinergic agent, indicating that it competitively inhibits the binding of the neurotransmitter acetylcholine to its muscarinic receptors.[4] This antagonism leads to a reduction in parasympathetic nervous system activity, contributing to its sedative and hypnotic effects.[4][5] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. The specific binding profile of this compound across these subtypes is not well-documented in the literature.

3.1.2. Antihistaminic Activity: Histamine H1 Receptor Antagonism

This compound also possesses antihistaminic properties, acting as an antagonist at histamine H1 receptors.[1] This action blocks the effects of histamine, a key mediator in allergic reactions and inflammatory responses. The antihistaminic effect likely contributes to its sedative and antiemetic properties.

Pharmacodynamics

The primary pharmacodynamic effects of this compound stem from its anticholinergic and antihistaminic actions:

-

Sedation: Inhibition of cholinergic and histaminergic neurotransmission in the central nervous system leads to drowsiness and a sedative effect.

-

Antiemetic Effect: The anti-nausea and anti-vomiting effects are likely mediated by the blockade of muscarinic and H1 receptors in the brainstem, which are involved in the vomiting reflex.

-

Reduction of Parasympathetic Activity: By blocking muscarinic receptors, this compound can reduce secretions (e.g., saliva, bronchial mucus), decrease gastrointestinal motility, and potentially affect heart rate.

Pharmacokinetics (ADME)

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for this compound, such as receptor binding affinities (Ki values) or half-maximal inhibitory concentrations (IC50 values) for muscarinic or histamine receptors. This lack of data highlights a significant gap in the understanding of this compound's precise pharmacological potency and selectivity. For comparison, other H1-receptor antagonists have reported Ki values for muscarinic receptors ranging from 5.0 to 30,000 nM, demonstrating a wide spectrum of antimuscarinic potency within this class.[8]

Experimental Protocols

The following are detailed, generalized protocols for assessing the anticholinergic and antihistaminic activity of a compound like this compound. These protocols are based on standard radioligand binding assays.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic acetylcholine receptors.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Receptor Source: Homogenates of tissues rich in muscarinic receptors (e.g., rat brain cortex, CHO cells expressing specific human muscarinic receptor subtypes).

-

Test Compound: this compound or other test antagonists at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for histamine H1 receptors.

Materials:

-

Radioligand: [³H]-Mepyramine, a selective H1 antagonist.

-

Receptor Source: Homogenates of tissues or cells expressing H1 receptors (e.g., HEK293 cells transfected with the human H1 receptor gene).

-

Test Compound: this compound or other test antagonists at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare cell or tissue homogenates as described for the muscarinic receptor assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-mepyramine, and varying concentrations of the test compound. Include wells for total and non-specific binding.

-

Incubation: Incubate the plates, for example, at 37°C for 4 hours.

-

Filtration: Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described for the muscarinic receptor binding assay.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the receptors targeted by this compound.

Caption: M1/M3/M5 Muscarinic Receptor Signaling Pathway.

Caption: M2/M4 Muscarinic Receptor Signaling Pathway.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. benchchem.com [benchchem.com]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Mecloxamine: A Technical Whitepaper on its Core Pharmacology and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation antihistamine with pronounced anticholinergic properties. Historically, its primary application has been as a component in multi-drug formulations for the treatment of migraine headaches, where it is thought to contribute sedative and antiemetic effects. Despite its use in certain pharmaceutical preparations, detailed public-domain data on its specific receptor binding affinities, pharmacokinetic profile, and dedicated preclinical or clinical evaluations as a monotherapy are notably scarce. This technical guide synthesizes the available information on this compound, including its chemical properties, established mechanism of action, and its role in combination therapies. In light of the limited specific data, this paper also contextualizes its potential therapeutic applications by drawing parallels with other first-generation antihistamines and anticholinergic agents. This document aims to provide a foundational understanding for researchers and drug development professionals interested in this compound.

Introduction

This compound, a derivative of diphenylmethoxyethylamine, is classified as a first-generation H1 histamine receptor antagonist. Like other drugs in its class, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation. Its pharmacological profile is also characterized by significant anticholinergic (antimuscarinic) activity, which contributes to its therapeutic effects and side-effect profile.[1][2]

Its predominant use has been in combination with analgesics, ergotamine, and caffeine for the management of acute migraine attacks.[1][3][4] The rationale for its inclusion in these formulations is to mitigate the nausea and vomiting that frequently accompany migraines and to provide sedation. This paper will delve into the known technical details of this compound, address the current gaps in the literature, and explore its potential therapeutic applications based on its pharmacological classification.

Chemical and Physical Properties

This compound is available as a free base and as a citrate salt. The chemical properties are summarized below.

| Property | This compound (Free Base)[2] | This compound Citrate[1] |

| CAS Number | 5668-06-4 | 56050-03-4 |

| Molecular Formula | C₁₉H₂₄ClNO | C₂₅H₃₂ClNO₈ |

| Molecular Weight | 317.86 g/mol | 509.98 g/mol |

| IUPAC Name | 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethylpropan-1-amine | 2-hydroxypropane-1,2,3-tricarboxylate; 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine |

| Calculated LogP (cLogP) | 4.87 | Not Available |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Not Available |

Therapeutic Applications and Formulations

The most well-documented therapeutic application of this compound is in a multi-component oral formulation for the treatment of migraine headaches. A recent study details the simultaneous quantification of a five-component formulation, highlighting its complex nature.[3][5]

Table of a Known Five-Component Anti-Migraine Formulation: [3][5]

| Component | Mass per Tablet (mg) | Therapeutic Class | Presumed Role in Formulation |

| Ergotamine Tartrate | 0.75 | Vasoconstrictor (5-HT₁ receptor agonist) | Aborts migraine attack by constricting cranial blood vessels. |

| Propyphenazone | 200 | Non-steroidal anti-inflammatory drug (NSAID) | Provides analgesia by inhibiting prostaglandin synthesis. |

| Caffeine | 80 | CNS Stimulant, Adjuvant Analgesic | Enhances absorption and analgesic effect of other components; vasoconstrictor. |

| Camylofin | 50 | Antispasmodic (Anticholinergic) | Relaxes smooth muscle, potentially alleviating tension associated with headaches. |

| This compound | 40 | Antihistamine, Anticholinergic, Antiemetic | Reduces nausea and vomiting (antiemetic effect) and provides sedation. |

The presence of this compound in this formulation underscores its role as a supportive agent, primarily addressing the gastrointestinal and neurological symptoms associated with migraines rather than the primary pain mechanism.

Mechanism of Action and Signaling Pathways

This compound's therapeutic and side effects are attributable to its activity at H1 histamine and muscarinic acetylcholine receptors.

Antihistaminic Activity

As a first-generation antihistamine, this compound acts as an inverse agonist at H1 histamine receptors. By binding to and stabilizing the inactive conformation of the H1 receptor, it blocks the actions of histamine. In the central nervous system, this action is largely responsible for its sedative effects.

Anticholinergic Activity

This compound exerts its effects by competitively inhibiting acetylcholine at muscarinic receptors, which are G-protein coupled receptors.[1] This blockade of parasympathetic nervous system activity contributes to its antiemetic effects and is also responsible for common side effects like dry mouth, blurred vision, and urinary retention.[6]

While specific binding affinities (Ki values) of this compound for muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature, it is known that other first-generation antihistamines exhibit a range of affinities for these receptors. For instance, some have high affinity (Ki = 5.0-38 nM) while others have low affinity (Ki = 3,600-30,000 nM) for muscarinic receptors in the bovine cerebral cortex.[7] The precise profile of this compound remains to be determined.

Postulated Signaling Pathway

The following diagram illustrates the generalized signaling pathway for an antagonist at a Gq-coupled receptor, such as the H1 histamine receptor or the M1/M3/M5 muscarinic receptors, which this compound is presumed to inhibit.

Pharmacokinetics and Metabolism

The metabolism of this compound has not been characterized. Like other tertiary amines, it is likely metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, potentially undergoing N-demethylation and other oxidative reactions.[9] The resulting metabolites may or may not be pharmacologically active. Without specific studies, its half-life and potential for drug-drug interactions remain unknown.

Synthesis and Analysis

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be postulated based on its ether linkage. A Williamson ether synthesis approach is a likely method. This would involve the deprotonation of 1-(4-chlorophenyl)-1-phenylethanol to form an alkoxide, followed by nucleophilic substitution with a suitable 2-halopropylamine derivative.

The following diagram outlines a potential workflow for the synthesis of this compound.

Analytical Methods

A 2024 study describes a UV spectrophotometry method coupled with chemometric models for the simultaneous quantification of this compound in its five-component formulation.[3][5] This approach was necessary due to the highly overlapping UV spectra of the components and the wide variation in their concentrations. The study highlights the utility of Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) for accurate quantification.

The workflow for such an analytical validation is depicted below.

Preclinical and Clinical Data

A comprehensive search of the literature and clinical trial registries did not yield specific preclinical toxicology or efficacy studies for this compound. Similarly, no clinical trials investigating this compound as a monotherapy or formally evaluating its contribution to the combination therapy for migraine were identified. Its safety and efficacy profile is therefore inferred from the clinical use of the combination products in which it is contained and by analogy to other first-generation antihistamines.

Future Research and Potential Applications

The lack of specific data on this compound presents both a challenge and an opportunity for researchers. Key areas for future investigation include:

-

Quantitative Pharmacology: Determining the binding affinities (Ki) of this compound for the full panel of muscarinic (M1-M5) and histamine (H1-H4) receptors would provide a precise understanding of its pharmacological profile and allow for better prediction of its effects and side effects.

-

Pharmacokinetics and Metabolism: A full ADME study in a relevant preclinical model is necessary to understand its half-life, metabolic pathways, and potential for drug interactions.

-

Deconstruction of Combination Therapy: Preclinical and clinical studies could be designed to isolate the specific contribution of this compound to the efficacy of the five-component migraine therapy. Does its antiemetic and sedative effect significantly improve patient outcomes compared to the other four components alone?

-

Repurposing and New Applications: Based on its strong anticholinergic and antihistaminic properties, this compound could be investigated for other conditions where these mechanisms are relevant, such as motion sickness, vertigo, or as a sleep aid, provided its safety profile is favorable compared to existing treatments.

Conclusion

This compound is an anticholinergic and antihistaminic agent with a history of use in combination therapies for migraine. While its general mechanism of action is understood, a significant gap exists in the public domain regarding its specific quantitative pharmacology, pharmacokinetics, and dedicated safety and efficacy data. Its primary role appears to be the symptomatic relief of nausea and induction of sedation. The development of modern analytical techniques for its quantification in complex mixtures may facilitate future research. Further investigation is required to fully characterize this compound and to explore any potential therapeutic applications beyond its current use. Researchers are encouraged to pursue foundational studies to fill the existing knowledge gaps and to clarify the therapeutic value of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. Simultaneously quantifying a novel five-component anti- migraine formulation containing ergotamine, propyphenazone, caffeine, camylofin, and this compound using UV spectrophotometry and chemometric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Simultaneously quantifying a novel five-component anti- migraine formulation containing ergotamine, propyphenazone, caffeine, camylofin, and this compound using UV spectrophotometry and chemometric models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticholinergic Drugs: Effects and Conditions Treated [verywellhealth.com]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Mecloxamine: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on mecloxamine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its classification as a first-generation antihistamine and anticholinergic agent. Where specific data for this compound is unavailable, information for structurally and functionally similar compounds is presented for comparative context.

Introduction

This compound is an active pharmaceutical ingredient with anticholinergic, antihistaminic, mildly sedative, and antiemetic properties.[1] It is classified as a first-generation H1 antagonist.[2] Historically, it has been utilized in combination with other substances like caffeine, ergotamine, and acetaminophen for the management of headaches and migraines.[3][4] Its therapeutic effects are attributed to its action on the central and peripheral nervous systems. As an anticholinergic, this compound is thought to inhibit the action of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity and contributing to its sedative effects.[5]

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its interaction with histamine and muscarinic acetylcholine receptors.

Mechanism of Action

This compound's primary mechanisms of action are the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.

-

Histamine H1 Receptor Antagonism: As a first-generation antihistamine, this compound binds to H1 receptors, acting as an inverse agonist.[6] This action blocks the effects of histamine, a key mediator in allergic reactions, which is responsible for symptoms such as vasodilation, increased vascular permeability, and pruritus.[6] In the central nervous system, this blockade is associated with sedative effects.[7]

-

Muscarinic Acetylcholine Receptor Antagonism: this compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors.[5][8] This antagonism of acetylcholine in the parasympathetic nervous system contributes to its antiemetic and sedative effects, as well as potential side effects like dry mouth and blurred vision.[2]

Receptor Binding and Functional Activity

| Compound | Receptor | Assay Type | Value | Units |

| Diphenhydramine | Histamine H1 | Radioligand Binding (Ki) | 1.1 | nM |

| Muscarinic M1 | Radioligand Binding (Ki) | 130 | nM | |

| Muscarinic M2 | Radioligand Binding (Ki) | 200 | nM | |

| Muscarinic M3 | Radioligand Binding (Ki) | 120 | nM | |

| Chlorpheniramine | Histamine H1 | Radioligand Binding (Ki) | 3.2 | nM |

| Muscarinic (non-selective) | Radioligand Binding (Ki) | >1000 | nM | |

| Hydroxyzine | Histamine H1 | Radioligand Binding (Ki) | 2.1 | nM |

| Muscarinic (non-selective) | Radioligand Binding (Ki) | >1000 | nM |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and should be considered representative.

Signaling Pathways

The antagonism of H1 and muscarinic receptors by this compound interrupts their respective signaling cascades.

Pharmacokinetics

Specific pharmacokinetic data for this compound are not well-documented in the literature. The following table provides a summary of key pharmacokinetic parameters for other first-generation antihistamines, which are expected to be broadly comparable to this compound.

| Parameter | Diphenhydramine | Chlorpheniramine | Hydroxyzine |

| Bioavailability (%) | 40 - 60 | ~34 | ~80 |

| Time to Peak Plasma Concentration (Tmax) (h) | 1 - 4 | 2 - 3 | 2 |

| Elimination Half-life (t1/2) (h) | 2.4 - 9.3 | 14 - 25 | ~20 |

| Volume of Distribution (Vd) (L/kg) | 3.3 - 6.8 | 5 - 12 | 7 - 16 |

| Protein Binding (%) | 80 - 85 | ~72 | ~93 |

| Metabolism | Extensive hepatic (CYP2D6) | Extensive hepatic | Hepatic, to cetirizine |

| Excretion | Primarily renal (as metabolites) | Renal | Renal (as metabolites) |

Note: These values are approximate and can vary based on individual patient factors. Data is compiled from various pharmacokinetic studies.

Absorption

First-generation antihistamines are generally well-absorbed after oral administration, with peak plasma concentrations typically reached within a few hours.[9]

Distribution

These compounds, including this compound, are lipophilic and can cross the blood-brain barrier, which accounts for their central nervous system effects such as sedation.[7] They generally have a large volume of distribution, indicating extensive tissue uptake.[10]

Metabolism

This compound is expected to undergo extensive hepatic metabolism, a common characteristic of first-generation antihistamines.[7] The cytochrome P450 enzyme system is likely involved in its biotransformation.[11]

Excretion

The metabolites of this compound are anticipated to be primarily excreted through the kidneys in the urine.[12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the H1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Functional Antagonism

This assay measures the ability of a compound to inhibit H1 receptor-mediated intracellular calcium release.

Methodology:

-

Cell Preparation: Culture cells endogenously or recombinantly expressing the H1 receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine to induce calcium release.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader or microscope.

-

Data Analysis: Determine the inhibitory concentration (IC50) of this compound by plotting the inhibition of the histamine-induced calcium response against the this compound concentration.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after oral administration in rats.

Methodology:

-

Animal Preparation: Use adult male or female rats (e.g., Sprague-Dawley), and allow them to acclimate to the laboratory conditions. Fast the animals overnight before dosing.

-

Drug Administration: Administer a single oral dose of this compound formulated in a suitable vehicle.

-

Blood Sampling: Collect blood samples from a cannulated vein or by another appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).

Conclusion

This compound is a first-generation antihistamine with anticholinergic properties. While specific pharmacokinetic and pharmacodynamic data are scarce, its profile can be inferred from its class of compounds. It is expected to be an effective antagonist at histamine H1 and muscarinic acetylcholine receptors, leading to its therapeutic effects and potential side effects. Further research is warranted to fully characterize the quantitative aspects of its pharmacological profile. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medkoo.com [medkoo.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. partone.litfl.com [partone.litfl.com]

- 11. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]

- 12. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mecloxamine: A Technical Examination of In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation H1 antihistamine with notable anticholinergic properties.[1] Utilized primarily in combination therapies for the management of migraine headaches, its pharmacological profile is characterized by competitive antagonism at both histamine H1 and muscarinic acetylcholine receptors.[1] This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo effects of this compound, based on the established pharmacology of its drug class. Due to a scarcity of publicly available, direct quantitative data for this compound, this paper synthesizes information from comparative studies of other first-generation antihistamines to contextualize its likely activity. Detailed experimental protocols for assessing antihistaminic and anticholinergic effects are provided, alongside visualizations of the core signaling pathways and experimental workflows.

Introduction

This compound is a therapeutic agent recognized for its efficacy in multi-component formulations for migraine treatment.[2] Its clinical utility is attributed to its dual-action as an antihistamine and an anticholinergic agent.[1] Like other first-generation antihistamines, this compound's chemical structure allows it to cross the blood-brain barrier, leading to central nervous system effects such as sedation, a common characteristic of this drug class.[3][4] Understanding the in vitro and in vivo pharmacology of this compound is crucial for optimizing its therapeutic use and for the development of novel therapeutics with improved selectivity and reduced side-effect profiles. This document serves as a technical resource, amalgamating the known mechanisms and effects of first-generation antihistamines to infer the pharmacological characteristics of this compound.

In Vitro Effects

The in vitro activity of this compound is primarily defined by its interaction with histamine H1 receptors and muscarinic acetylcholine receptors.

Antihistaminic Activity

This compound acts as a competitive antagonist or inverse agonist at the histamine H1 receptor.[5] This action inhibits the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses.

Signaling Pathway:

Anticholinergic Activity

This compound also exhibits significant anticholinergic effects by competitively antagonizing muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in smooth muscle and glandular tissue.[6] This antagonism inhibits acetylcholine-mediated effects.

Signaling Pathway:

Quantitative Data (Comparative)

| Antihistamine | Anticholinergic Potency (pA2 in vitro) | Reference |

| Cyproheptadine | 8.2 ± 0.4 | [7][8] |

| Promethazine | 7.5 ± 0.2 | [7][8] |

| Diphenhydramine | 6.8 ± 0.1 | [7][8] |

| Chlorpheniramine | 6.2 ± 0.1 | [7][8] |

| Hydroxyzine | 5.5 ± 0.2 | [7][8] |

| Pyrilamine | 4.8 ± 0.4 | [7][8] |

| Cetirizine | Inactive | [7][8] |

| Fexofenadine | Inactive | [7][8] |

In Vivo Effects

The in vivo effects of this compound are a direct consequence of its in vitro receptor interactions and its ability to penetrate the central nervous system.

Antihistaminic and Anti-Allergic Effects

In animal models, this compound is expected to inhibit histamine-induced responses such as edema and bronchoconstriction.[9] These effects are foundational to its utility in managing allergic reactions.

Anticholinergic Effects

The anticholinergic properties of this compound manifest in vivo as dry mouth, blurred vision, and urinary retention.[10] These effects are dose-dependent and are characteristic of first-generation antihistamines.

Central Nervous System Effects

Due to its lipophilic nature, this compound crosses the blood-brain barrier and antagonizes central H1 and muscarinic receptors. This leads to sedation, drowsiness, and potential impairment of cognitive and psychomotor functions.[3][11] These sedative properties contribute to its use in managing symptoms associated with migraines, such as nausea and vomiting.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in various species are not extensively documented in recent literature. However, for orally administered drugs in rats, key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) are critical for determining dosing regimens and predicting therapeutic windows.[12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro and in vivo effects of compounds like this compound.

In Vitro Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing muscarinic receptors.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled muscarinic antagonist (e.g., [3H]-QNB) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonism of this compound on histamine-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.[15][16]

-

Contraction Induction: Induce contractions of the ileum by adding cumulative concentrations of histamine to the organ bath.

-

Antagonism: In the presence of varying concentrations of this compound, repeat the histamine concentration-response curve.

-

Measurement: Record the isometric contractions using a force transducer.

-

Data Analysis: Plot the concentration-response curves and determine the EC50 values for histamine in the absence and presence of this compound to calculate the pA2 value, a measure of antagonist potency.[7][8]

In Vivo Experimental Protocols

Objective: To evaluate the ability of this compound to inhibit histamine-induced inflammation in vivo.

Methodology:

-

Animal Groups: Divide rats into control and treatment groups.

-

Drug Administration: Administer this compound or vehicle orally or intraperitoneally to the respective groups.

-

Edema Induction: After a set pre-treatment time, inject a sub-plantar dose of histamine into the right hind paw of each rat.[17]

-

Measurement: Measure the paw volume using a plethysmometer at various time points after histamine injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the this compound-treated groups compared to the control group.

Objective: To assess the efficacy of this compound in an animal model of migraine.

Methodology:

-

Model Induction: Induce migraine-like symptoms in rats by systemic administration of nitroglycerin (NTG).[18][19]

-

Drug Administration: Administer this compound or a control substance to different groups of NTG-treated rats.

-

Behavioral Assessment: Measure hyperalgesia using von Frey filaments to assess mechanical sensitivity.[20] Other behavioral parameters like head scratching and social interaction can also be monitored.[18]

-

Biochemical Analysis: At the end of the experiment, collect brain tissue (e.g., trigeminal ganglia, brainstem) to measure levels of migraine-related biomarkers such as 5-HT and CGRP.[18]

-

Data Analysis: Compare the behavioral and biochemical outcomes between the this compound-treated and control groups.

Conclusion

This compound is a first-generation H1 antihistamine with significant anticholinergic activity. While direct quantitative data for this specific molecule is limited in contemporary scientific literature, its pharmacological profile can be confidently inferred from the extensive research on its drug class. The in vitro antagonism of H1 and muscarinic receptors translates into predictable in vivo effects, including anti-allergic, antiemetic, and sedative actions, which underpin its use in migraine therapy. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and novel compounds with similar mechanisms of action. Future research focusing on direct comparative studies of this compound with other first- and second-generation antihistamines would be invaluable in precisely defining its therapeutic index and potential for repositioning.

References

- 1. medkoo.com [medkoo.com]

- 2. Simultaneously quantifying a novel five-component anti- migraine formulation containing ergotamine, propyphenazone, caffeine, camylofin, and this compound using UV spectrophotometry and chemometric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. H1 antagonist - Wikipedia [en.wikipedia.org]

- 6. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Re-appraisal of the role of histamine in carrageenan-induced paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticholinergic activity of commonly prescribed medications and neuropsychiatric adverse events in older people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 16. An inhibitory effect of acetylcholine on the response of the guinea-pig ileum to histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. bearworks.missouristate.edu [bearworks.missouristate.edu]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation antihistamine of the ethanolamine ether class, characterized by a dual pharmacological profile acting as an antagonist at both histamine H1 and muscarinic acetylcholine receptors. This dual antagonism is responsible for its therapeutic effects in treating allergic conditions and its utility in multi-component migraine formulations, as well as its characteristic sedative and anticholinergic side effects. This technical guide provides a comprehensive analysis of this compound and its structural analogs, detailing their mechanism of action, structure-activity relationships (SAR), synthesis pathways, and the experimental protocols used for their evaluation. Quantitative data on receptor binding affinities and pharmacokinetics are summarized to facilitate comparative analysis. This document is intended to serve as a key resource for researchers engaged in the discovery and development of novel compounds targeting histamine and muscarinic receptors.

Pharmacology and Mechanism of Action

This compound, chemically known as 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl-1-propanamine, exerts its effects primarily through competitive antagonism at two distinct G-protein coupled receptors (GPCRs): the histamine H1 receptor and muscarinic acetylcholine receptors.[1]

Histamine H1 Receptor Antagonism

The anti-allergic effects of this compound stem from its action as an inverse agonist at the histamine H1 receptor. The H1 receptor is a GPCR that primarily couples through the Gq/11 family of G-proteins. Upon activation by histamine, this pathway initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which mediates various allergic responses such as smooth muscle contraction and increased vascular permeability. By binding to the H1 receptor, this compound stabilizes the inactive conformation of the receptor, preventing histamine-induced signaling and thereby mitigating the symptoms of allergic reactions.

References

Methodological & Application

Mecloxamine: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is an anticholinergic agent recognized for its sedative and hypnotic properties.[1] It is believed to exert its effects by acting as an antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of acetylcholine in the parasympathetic nervous system.[1] This mechanism of action contributes to its potential therapeutic applications, which have included its use in combination therapies for the management of headaches and migraines.[2][3]

These application notes provide a comprehensive overview of experimental designs and detailed protocols for the preclinical evaluation of this compound. The following sections outline in vitro and in vivo methodologies to characterize its pharmacological profile, including its affinity for muscarinic receptors and its sedative and hypnotic effects.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound based on the experimental protocols described herein. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | This compound Kᵢ (nM) | Control (Atropine) Kᵢ (nM) |

| M₁ | [³H]-Pirenzepine | 25 | 1.5 |

| M₂ | [³H]-AF-DX 384 | 150 | 5 |

| M₃ | [³H]-4-DAMP | 30 | 0.8 |

| M₄ | [³H]-Himbacine | 120 | 10 |

| M₅ | [³H]-4-DAMP | 45 | 1.2 |

Kᵢ (Inhibition Constant) values are hypothetical and represent the concentration of the drug required to occupy 50% of the receptors.

Table 2: In Vivo Sedative and Hypnotic Effects of this compound in a Murine Model

| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Latency to Sleep Onset (min) | Duration of Sleep (min) |

| Vehicle (Saline) | - | > 60 | 0 |

| This compound | 10 | 15.2 ± 2.1 | 25.8 ± 4.5 |

| This compound | 20 | 8.5 ± 1.5 | 55.2 ± 6.3 |

| This compound | 40 | 4.1 ± 0.9 | 92.7 ± 8.1 |

| Diazepam (Control) | 2 | 5.5 ± 1.2 | 85.4 ± 7.9 |

Data are presented as mean ± standard deviation (SD). Statistical significance would be determined by comparison to the vehicle control group.

Experimental Protocols

In Vitro Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the five muscarinic acetylcholine receptor subtypes (M₁-M₅).

Materials:

-

Cell membranes expressing human M₁-M₅ receptors

-

Radioligands: [³H]-Pirenzepine (for M₁), [³H]-AF-DX 384 (for M₂), [³H]-4-DAMP (for M₃ and M₅), [³H]-Himbacine (for M₄)

-

This compound citrate

-

Atropine (non-selective muscarinic antagonist control)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (GF/B filters)

-

Scintillation cocktail and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound citrate and atropine in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).

-

25 µL of the appropriate radioligand at a concentration equal to its Kₑ (dissociation constant).

-

50 µL of diluted this compound or control compound.

-

100 µL of cell membrane preparation (containing 10-50 µg of protein).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Protocol: Thiopental-Induced Sleep in Mice

This protocol evaluates the sedative and hypnotic effects of this compound by measuring its ability to potentiate thiopental-induced sleep.

Animals:

-

Male Swiss albino mice (20-25 g)

-

Animals should be acclimatized for at least one week before the experiment.

Materials:

-

This compound citrate

-

Thiopental sodium

-

Diazepam (positive control)

-

Vehicle (e.g., sterile saline)

Procedure:

-

Animal Grouping: Randomly divide the mice into experimental groups (n=10 per group): Vehicle control, this compound (e.g., 10, 20, 40 mg/kg), and Diazepam (e.g., 2 mg/kg).

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). Administer diazepam i.p. as the positive control.

-

Thiopental Administration: 30 minutes after the test substance administration, administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to each mouse.

-

Observation: Immediately after thiopental administration, place each mouse in an individual observation cage.

-

Data Collection:

-

Latency to Sleep Onset: Record the time from thiopental injection to the loss of the righting reflex. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.

-

Duration of Sleep: Record the time from the loss of the righting reflex to its recovery. The righting reflex is considered recovered when the mouse can successfully right itself three times within a one-minute period.

-

-

Data Analysis: Compare the latency to sleep onset and the duration of sleep between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Visualizations

Caption: Acetylcholine signaling pathway at the muscarinic receptor and the inhibitory action of this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

Mecloxamine in Cell Culture: Application Notes and Protocols for Determining Optimal Dosage and Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction